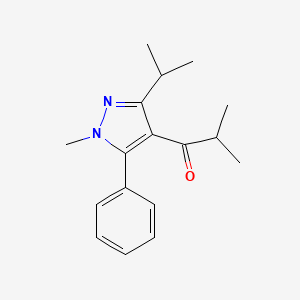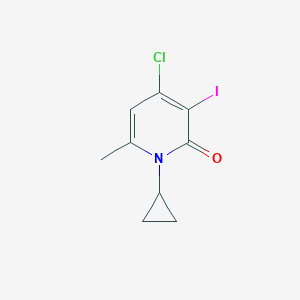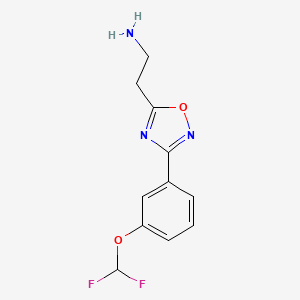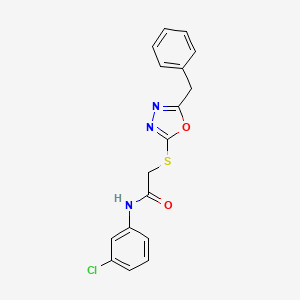
3-Methyl-5-(2-methyl-1H-imidazol-5-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-metil-5-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico es un compuesto orgánico complejo que presenta un anillo de pirrol sustituido con un grupo metilo y un anillo de imidazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-metil-5-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Pirrol: El anillo de pirrol se puede sintetizar a través de la síntesis de Paal-Knorr, que implica la ciclización de un compuesto 1,4-dicarbonílico en presencia de amoníaco o una amina primaria.
Sustitución con Grupo Metilo:
Formación del Anillo de Imidazol: El anillo de imidazol se puede sintetizar a través de la síntesis de imidazol de Debus-Radziszewski, que implica la reacción de glioxal, amoníaco y un aldehído.
Acoplamiento de los Anillos de Pirrol e Imidazol: El paso final implica el acoplamiento de los anillos de pirrol e imidazol a través de una reacción de condensación, típicamente utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-metil-5-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde nucleófilos como los haluros o las aminas reemplazan los grupos funcionales existentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en DMF (dimetilformamida).
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirrol o imidazol sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3-metil-5-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible papel en la inhibición enzimática y como ligando en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-metil-5-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor de ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta interacción puede afectar varias vías bioquímicas, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-metil-5-(2-metil-1H-imidazol-4-il)-1H-pirrol-3-carboxílico
- Ácido 3-metil-4-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico
- Ácido 5-metil-3-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico
Singularidad
El ácido 3-metil-5-(2-metil-1H-imidazol-5-il)-1H-pirrol-2-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La estructura única de este compuesto le permite interactuar con objetivos moleculares específicos, lo que lo hace valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-methyl-5-(2-methyl-1H-imidazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-3-7(13-9(5)10(14)15)8-4-11-6(2)12-8/h3-4,13H,1-2H3,(H,11,12)(H,14,15) |
Clave InChI |
ZHKJQMMYMZBKER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CN=C(N2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11777501.png)
![7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole](/img/structure/B11777503.png)
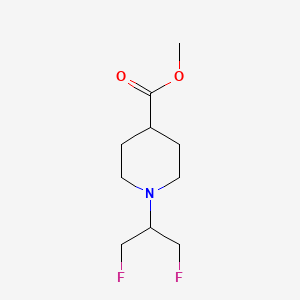
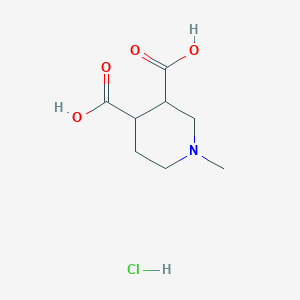

![2-(Chloromethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B11777536.png)
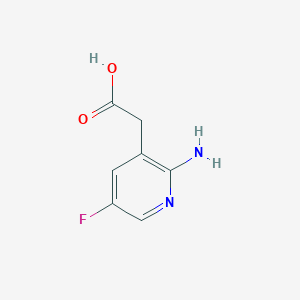
![rel-(1S,4R)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B11777548.png)
